1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
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Description
1-(4-ethoxyphenyl)-4-(4-(4-isopropylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C22H23N5OS and its molecular weight is 405.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anticancer Properties : Novel derivatives of 1,2,4-triazole and thiazole have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have demonstrated significant biological activities, including action against various microbial strains and cancer cell lines. For example, compounds have been designed and synthesized for their potential as antimicrobial agents, with some showing good to moderate activities against test microorganisms (Bektaş et al., 2007); (Yakantham et al., 2019).
Synthetic Methodologies : Research has also focused on the synthesis methodologies of triazole and thiazole derivatives, indicating the versatility and potential of these compounds in various chemical and pharmaceutical applications. Innovative synthetic routes have been developed for constructing these heterocycles, showcasing their adaptability in creating compounds with desired biological activities (Kalinina et al., 2011); (Wardkhan et al., 2008).
Chemical Structure and Applications
Crystal Structure and Antitumor Activity : The crystal structure of related compounds has been determined, and their antitumor activities have been evaluated, showing promising results against various cancer cell lines. This indicates the potential of such compounds in the development of new anticancer therapies (叶姣 et al., 2015).
Antimicrobial Activities : The synthesis and characterization of novel triazolo-thiadiazoles integrated with different moieties have been reported, with some compounds demonstrating promising antimicrobial activities. This highlights the chemical diversity and potential of these compounds in addressing microbial resistance (Idrees et al., 2019).
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-4-28-18-11-9-17(10-12-18)27-21(23)20(25-26-27)22-24-19(13-29-22)16-7-5-15(6-8-16)14(2)3/h5-14H,4,23H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEJQJCZXFWGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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